molecular formula C13H21BClNO2 B113090 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride CAS No. 850568-55-7

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride

Cat. No.: B113090
CAS No.: 850568-55-7
M. Wt: 269.58 g/mol
InChI Key: KPECMJIHZZWTJN-UHFFFAOYSA-N
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Description

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is a boronate ester derivative containing a phenylmethanamine hydrochloride moiety. This compound is structurally characterized by a pinacol-protected boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a phenyl ring, with a primary amine group (-CH2NH2) at the para position, stabilized as a hydrochloride salt. Its molecular formula is C13H20BClNO2, and it is commonly utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s reactivity with palladium catalysts . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical intermediates or materials science applications.

Properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11;/h5-8H,9,15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPECMJIHZZWTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930136
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138500-88-6, 850568-55-7
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)benzeneboronic acid, pinacol ester hydrochloride
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Preparation Methods

Boronic Ester Formation

The synthesis begins with the preparation of the boronic ester precursor. A common starting material is 4-formylphenylboronic acid, which undergoes condensation with pinacol in methanol under anhydrous conditions. Magnesium sulfate is employed as a desiccant to absorb water, shifting the equilibrium toward boronic ester formation. The reaction proceeds at room temperature for 6 hours, yielding [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol as an intermediate. Sodium borohydride is subsequently added to reduce the aldehyde group to a primary alcohol, achieving an 88% yield.

Reaction Summary:

4-Formylphenylboronic acid+PinacolMgSO4,MeOHBoronic ester intermediateNaBH4[4-(Boronate)phenyl]methanol\text{4-Formylphenylboronic acid} + \text{Pinacol} \xrightarrow{\text{MgSO}4, \text{MeOH}} \text{Boronic ester intermediate} \xrightarrow{\text{NaBH}4} \text{[4-(Boronate)phenyl]methanol}

Conversion to Primary Amine

The alcohol intermediate is converted to the primary amine via a two-step process:

  • Gabriel Synthesis: The alcohol is first transformed into a phthalimide-protected amine using phthalimide and a Mitsunobu reagent (e.g., diethyl azodicarboxylate and triphenylphosphine). This step introduces the amine functionality while protecting it from side reactions.

  • Ing-Manske Procedure: The phthalimide group is removed by refluxing with hydrazine in ethanol. Initial attempts with 6 equivalents of hydrazine for 8 hours yielded poor results (<20%), but increasing the reaction time to 24 hours and hydrazine to 12 equivalents improved the yield to 47%.

Optimization Data:

Hydrazine EquivalentsReaction Time (h)Yield (%)
68<20
122447

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and consistency. Continuous flow reactors replace batch processes to enhance heat and mass transfer, particularly during the exothermic boronic ester formation. Automated systems monitor pH, temperature, and reagent ratios in real time, reducing deviations that compromise yield.

Salt Formation

The free amine is converted to its hydrochloride salt by treating with hydrochloric acid in dichloromethane. This step enhances stability and solubility, critical for pharmaceutical applications. The product precipitates as a white solid and is purified via recrystallization from ethanol/water mixtures.

Key Parameters for Salt Formation:

  • Temperature: 0–5°C to prevent decomposition

  • Solvent Ratio: Ethanol:Water (3:1 v/v)

  • Purity Post-Recrystallization: >98%

Characterization and Quality Control

Spectroscopic Analysis

  • 1^1H-NMR (CD3_3OD): Peaks at δ 7.71 (d, aromatic), 4.60 (s, CH2_2), and 1.34 (s, pinacol methyl groups) confirm the structure.

  • 11^{11}B-NMR : A singlet at δ 30.97 ppm verifies the boronate ester.

Purity Assessment

HPLC with UV detection (λ = 254 nm) ensures the absence of phthalimide or hydrazine residuals. Specifications include:

  • Appearance: White to yellow powder

  • Melting Point: 188.3°C

Challenges and Mitigation Strategies

Side Reactions

Competitive oxidation of the boronate ester can occur under basic conditions. This is mitigated by maintaining an inert atmosphere (N2_2 or Ar) and avoiding strong oxidizers during synthesis.

Scalability Limitations

Batch variability in the Ing-Manske step is addressed by adopting fixed-bed reactors with immobilized hydrazine, enabling continuous deprotection and higher throughput .

Mechanism of Action

The primary mechanism by which (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride exerts its effects is through its role as a boronate ester in Suzuki-Miyaura coupling reactions. The boronate ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds via the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the coupled product.

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring slightly upshift <sup>11</sup>B-NMR signals (30.12–30.45 ppm) due to reduced electron density at boron .
  • Steric Effects : Bulky substituents (e.g., Cl at C3 in 4d) lower yields by hindering reagent access during synthesis .
  • Solubility : Hydrochloride salts (e.g., target compound) exhibit superior aqueous solubility vs. free amines, critical for biomedical applications.

Biological Activity

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities. The presence of the dioxaborolane moiety suggests applications in medicinal chemistry, particularly in targeting various biological pathways.

  • IUPAC Name : this compound
  • Molecular Formula : C13H20BClN2O2
  • Molecular Weight : 270.66 g/mol
  • CAS Number : 181219-01-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Preliminary studies indicate that compounds featuring dioxaborolane structures exhibit significant antimicrobial properties. For instance, derivatives of boron compounds have shown efficacy against various bacterial strains and fungi due to their ability to disrupt cellular processes.
  • Anticancer Potential
    • Research has demonstrated that similar dioxaborolane compounds can inhibit cancer cell proliferation. A study highlighted that derivatives with boron atoms showed potent inhibition against multiple cancer cell lines with IC50 values ranging from 3 μM to 18 μM. This suggests the potential for this compound to exhibit similar anticancer properties.
  • Enzyme Inhibition
    • The compound may act as an enzyme inhibitor. For example, studies on related compounds have shown significant inhibition of α-glucosidase and maltase enzymes, which are critical in carbohydrate metabolism. The inhibition rates observed were comparable to standard inhibitors used in clinical settings.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of boron-containing compounds for their anticancer properties. The results indicated that specific dioxaborolane derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through the activation of caspases and disruption of mitochondrial function.

CompoundIC50 (μM)Cancer Cell Line
Compound A10HeLa
Compound B15MCF-7
This compoundTBDTBD

Case Study 2: Enzyme Inhibition

Research on the enzyme inhibition potential of boron-containing compounds revealed that certain derivatives could significantly inhibit α-glucosidase activity. The compound's structure allows for effective binding to the enzyme's active site.

EnzymeInhibition (%)Reference Compound
α-glucosidase85% at 10 μMAcarbose
Maltase75% at 20 μMMiglitol

Q & A

Q. Basic

  • ¹H/¹³C NMR :
    • Boronic ester protons: Singlet at δ 1.0–1.3 ppm.
    • Aromatic protons: Doublets at δ 7.2–8.0 ppm (J = 8–10 Hz).
    • Amine hydrochloride: Broad peak at δ 8.5–9.5 ppm .
    • ¹³C NMR: Boronic ester carbons at δ 85–90 ppm; aromatic carbons at δ 120–140 ppm .
  • HRMS : Molecular ion [M+H]⁺ with <5 ppm error confirms molecular weight.
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) assess purity (>95%) .

How does this compound enable meta-selective C-H borylation in aromatic systems?

Advanced
When paired with an anionic ligand (e.g., KOt-Bu), the boronic ester directs iridium catalysts to meta positions in benzylamine-derived amides. Key steps:

Coordination : The amine group anchors the catalyst to the substrate.

Borylation : The Ir catalyst abstracts a hydrogen atom, forming a transient aryl radical that reacts with the boronic ester.

Regioselectivity : Steric and electronic effects from the ligand enforce >80% meta selectivity .

What are the stability challenges of this compound, and how are they addressed?

Q. Basic

  • Hydrolysis : The boronic ester hydrolyzes in humid conditions to boronic acid (detectable via ¹¹B NMR at δ ~18 ppm).
  • Mitigation : Storage at -20°C under argon with desiccants (silica gel) minimizes degradation .
  • Photostability : Amber vials prevent UV-induced decomposition of the aromatic amine .

Can this compound be integrated into OLED materials, and what functionalization steps are required?

Advanced
Yes. It serves as a precursor for light-emitting layers:

Suzuki coupling : Reacts with emissive cores (e.g., acridine or phenoxazine derivatives) to form conjugated systems .

Post-functionalization : The amine group is quaternized or cross-linked to enhance electron injection.

Device integration : Spin-coated thin films (50–100 nm thickness) exhibit quantum yields >80% in thermally activated delayed fluorescence (TADF) devices .

How do reaction solvents influence its performance in cross-couplings?

Q. Advanced

  • Polar aprotic solvents (DMF, DMSO) : Increase catalyst solubility but risk boronic ester hydrolysis.
  • Ether solvents (THF, dioxane) : Balance solubility and stability, achieving yields of 70–90% .
  • Aqueous mixtures : Enable micellar catalysis (e.g., with TPGS-750-M surfactant), though limited to pH-neutral conditions .

What role does this compound play in synthesizing molecular sensors?

Advanced
The boronic ester binds diols (e.g., lactate) via reversible esterification, enabling electrochemical sensing:

Functionalization : Pyrene groups are appended via Sonogashira coupling to enhance π-stacking on graphene electrodes .

Sensor Fabrication : Drop-cast films on graphene foam exhibit capacitance changes (ΔC = 15–20 µF/cm²) upon lactate binding, detectable at 0.1–10 mM concentrations .

What purification challenges arise from its dual functional groups?

Q. Basic

  • Polarity mismatch : The polar amine hydrochloride and non-polar boronic ester complicate chromatography.
  • Solution : Use gradient elution (hexane → ethyl acetate → methanol) on silica gel. Alternatively, recrystallize from ethanol/water mixtures .

How is kinetic resolution achieved using chiral derivatives of this compound?

Advanced
Chiral auxiliaries (e.g., (R)-BINOL) induce asymmetry during cross-coupling:

Ligand design : Chiral phosphines (e.g., SPhos) enforce enantioselective transmetalation.

Outcome : Enantiomeric excess (ee) >90% is achieved in arylboronate couplings with α-chiral amines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride

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